6-chloro-n4-(3-chloro-4-methylphenyl)pyrimidine-2,4-diamine 6-chloro-n4-(3-chloro-4-methylphenyl)pyrimidine-2,4-diamine
Brand Name: Vulcanchem
CAS No.: 6635-60-5
VCID: VC2411066
InChI: InChI=1S/C11H10Cl2N4/c1-6-2-3-7(4-8(6)12)15-10-5-9(13)16-11(14)17-10/h2-5H,1H3,(H3,14,15,16,17)
SMILES: CC1=C(C=C(C=C1)NC2=CC(=NC(=N2)N)Cl)Cl
Molecular Formula: C11H10Cl2N4
Molecular Weight: 269.13 g/mol

6-chloro-n4-(3-chloro-4-methylphenyl)pyrimidine-2,4-diamine

CAS No.: 6635-60-5

Cat. No.: VC2411066

Molecular Formula: C11H10Cl2N4

Molecular Weight: 269.13 g/mol

* For research use only. Not for human or veterinary use.

6-chloro-n4-(3-chloro-4-methylphenyl)pyrimidine-2,4-diamine - 6635-60-5

Specification

CAS No. 6635-60-5
Molecular Formula C11H10Cl2N4
Molecular Weight 269.13 g/mol
IUPAC Name 6-chloro-4-N-(3-chloro-4-methylphenyl)pyrimidine-2,4-diamine
Standard InChI InChI=1S/C11H10Cl2N4/c1-6-2-3-7(4-8(6)12)15-10-5-9(13)16-11(14)17-10/h2-5H,1H3,(H3,14,15,16,17)
Standard InChI Key ACFUEQLNPKFVMY-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC2=CC(=NC(=N2)N)Cl)Cl
Canonical SMILES CC1=C(C=C(C=C1)NC2=CC(=NC(=N2)N)Cl)Cl

Introduction

6-Chloro-N4-(3-chloro-4-methylphenyl)pyrimidine-2,4-diamine (CAS 6635-60-5) is a halogenated pyrimidine derivative with potential pharmacological applications. This synthetic organic compound features a pyrimidine core substituted with chlorine atoms and a 3-chloro-4-methylphenyl group, giving it distinct chemical properties that warrant further investigation.

Physicochemical Properties

Table 1 summarizes computed molecular properties from experimental data:

PropertyValue
XLogP33.7
Hydrogen bond donors2
Hydrogen bond acceptors4
Topological PSA63.8 Ų
Rotatable bonds2
Exact mass268.0282517 g/mol

The compound's moderate lipophilicity (XLogP3=3.7) suggests potential membrane permeability, while the polar surface area indicates possible hydrogen-bonding interactions with biological targets .

CompoundEGFR IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)
3-Bromo analog 38112
4-Chloro analog 9.589
Reference (Erlotinib)50N/A

These data suggest that chloro substitution at the N4 position enhances EGFR inhibition potency compared to brominated analogs . While 6-chloro-N4-(3-chloro-4-methylphenyl)pyrimidine-2,4-diamine hasn't been directly tested, its structural features position it as a candidate for similar biological evaluations.

Synthetic Considerations

No published synthesis route exists for this specific compound, but pyrimidine diamine derivatives are typically synthesized through:

  • Nucleophilic aromatic substitution of chloropyrimidines

  • Buchwald-Hartwig amination for aryl amine coupling

  • Sequential functionalization using protective group strategies

Key challenges include:

  • Regioselective amination at N4 position

  • Managing steric effects from the 3-chloro-4-methylphenyl group

  • Purification of polar intermediates

Research Directions and Limitations

Current knowledge gaps highlight several research priorities:

  • Kinase profiling: Systematic screening against EGFR, VEGFR, and PDGFR families

  • ADMET studies: Metabolic stability and cytochrome P450 interactions

  • Structural optimization: Exploring substituent effects at positions 2 and 6

Notable limitations:

  • No published toxicity data

  • Lack of crystal structures for target complexes

  • Limited solubility data in pharmaceutically relevant solvents

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